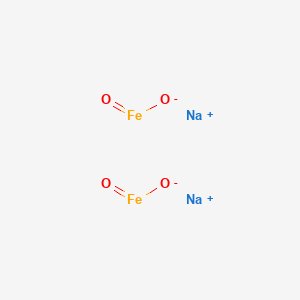

Sodium oxido(oxo)iron (1/1)

Descripción general

Descripción

Sodium oxido(oxo)iron (1/1), also known as sodium ferrate, is a chemical compound with the formula NaFeO₂. It is an iron-based compound where iron is in the +3 oxidation state, coordinated with oxygen atoms. This compound is known for its strong oxidizing properties and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium oxido(oxo)iron (1/1) can be synthesized through several methods. One common method involves the reaction of iron(III) oxide with sodium hydroxide at high temperatures. The reaction can be represented as follows:

Fe2O3+2NaOH→2NaFeO2+H2O

Another method involves the electrochemical oxidation of iron in a sodium hydroxide solution. This method is often used for producing high-purity sodium oxido(oxo)iron (1/1).

Industrial Production Methods: In industrial settings, sodium oxido(oxo)iron (1/1) is typically produced through the high-temperature reaction of iron oxides with sodium hydroxide. The process involves heating the reactants in a furnace to achieve the desired reaction conditions. The resulting product is then purified and processed for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Sodium oxido(oxo)iron (1/1) undergoes several types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.

Reduction: Under certain conditions, it can be reduced to lower oxidation states of iron.

Substitution: It can participate in substitution reactions where the oxo group is replaced by other ligands.

Common Reagents and Conditions:

Oxidation Reactions: Sodium oxido(oxo)iron (1/1) is often used in aqueous solutions to oxidize contaminants in water treatment processes. Common reagents include organic pollutants and inorganic ions.

Reduction Reactions: Reducing agents such as hydrogen gas or carbon monoxide can be used to reduce sodium oxido(oxo)iron (1/1) to iron(II) compounds.

Substitution Reactions: Ligands such as halides or phosphates can be used to replace the oxo group in sodium oxido(oxo)iron (1/1).

Major Products Formed:

Oxidation: The major products of oxidation reactions include oxidized organic compounds and iron(III) hydroxide.

Reduction: The major products of reduction reactions include iron(II) compounds and sodium hydroxide.

Substitution: The major products of substitution reactions depend on the ligands used and can include various iron-ligand complexes.

Aplicaciones Científicas De Investigación

Catalytic Applications

Oxidative Reactions:

Sodium oxido(oxo)iron plays a significant role in catalyzing oxidative transformations. High-valent iron-oxo species are known to facilitate important biological and synthetic oxidative reactions. For instance, studies have shown that iron complexes can act as catalysts for water oxidation (WO) processes, which are essential for energy conversion technologies such as artificial photosynthesis .

Mechanistic Insights:

Research indicates that these iron-oxo species can form reactive intermediates that are crucial for the oxidation of substrates . The catalytic efficiency is influenced by electronic effects and the coordination environment of the iron center, highlighting the importance of ligand design in optimizing catalyst performance.

Materials Science

Synthesis of Magnetic Materials:

Sodium ferrite is utilized in the synthesis of magnetic materials, particularly for applications in electronics and data storage. Its magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents and other biomedical applications .

Nanostructured Materials:

The compound can be processed into nanostructured forms, which exhibit enhanced surface area and reactivity. These nanomaterials are being explored for applications in sensors and catalysts due to their improved performance compared to bulk materials .

Environmental Remediation

Heavy Metal Removal:

Sodium oxido(oxo)iron has shown potential in the removal of heavy metals from wastewater. Its ability to form stable complexes with various metal ions allows it to effectively adsorb contaminants from aqueous solutions .

Photocatalytic Degradation:

In addition to adsorption, sodium ferrite can serve as a photocatalyst under UV light, facilitating the degradation of organic pollutants in water. This application is particularly relevant for treating industrial effluents that contain hazardous organic compounds .

Case Studies

Mecanismo De Acción

The mechanism of action of sodium oxido(oxo)iron (1/1) involves its strong oxidizing properties. It can transfer oxygen atoms to other compounds, leading to their oxidation. The molecular targets and pathways involved in its action include:

Oxidation of Organic Compounds: Sodium oxido(oxo)iron (1/1) can oxidize organic pollutants, breaking down complex molecules into simpler, less harmful compounds.

Oxidation of Inorganic Ions: It can oxidize inorganic ions such as sulfides and nitrites, converting them into less toxic forms.

Comparación Con Compuestos Similares

Sodium oxido(oxo)iron (1/1) can be compared with other similar compounds, such as:

Potassium Ferrate (K₂FeO₄): Similar to sodium oxido(oxo)iron (1/1), potassium ferrate is a strong oxidizing agent used in water treatment and chemical synthesis.

Iron(III) Oxide (Fe₂O₃): While iron(III) oxide is not as strong an oxidizing agent as sodium oxido(oxo)iron (1/1), it is commonly used in various industrial applications.

Iron(II) Sulfate (FeSO₄): Iron(II) sulfate is used as a reducing agent and in the treatment of iron deficiency anemia.

The uniqueness of sodium oxido(oxo)iron (1/1) lies in its strong oxidizing properties and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Actividad Biológica

Introduction

Sodium oxido(oxo)iron (1/1), with the chemical formula Fe₂Na₂O₄, is a compound that has garnered interest due to its potential biological activities. This compound is a high-valent iron complex, which plays a crucial role in various biochemical processes, particularly in the context of oxidative stress and antimicrobial activity. This article explores the biological activity of sodium oxido(oxo)iron (1/1), including its mechanisms of action, applications in medicine, and relevant research findings.

High-Valent Iron Complexes

Sodium oxido(oxo)iron (1/1) functions primarily through its high-valent iron centers, which are capable of generating reactive oxygen species (ROS). These species are involved in various biological reactions, including:

- Oxidation Reactions : High-valent iron-oxo intermediates are essential in catalyzing oxidation reactions in biological systems, impacting processes such as respiration, apoptosis, and angiogenesis .

- Antimicrobial Activity : The generation of ROS can lead to oxidative damage in microbial cells, thus contributing to the antimicrobial properties of sodium oxido(oxo)iron (1/1) .

Cellular Uptake and Bioavailability

Research indicates that iron complexes can be taken up by cells via endocytosis, which allows for the release of bioavailable iron within cellular compartments. This uptake is regulated by normal iron homeostasis mechanisms, including the action of hepcidin on ferroportin .

Antimicrobial Activity

A study examining the antimicrobial effects of sodium oxido(oxo)iron (1/1) revealed significant activity against various pathogenic strains. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Listeria monocytogenes | 0.125 |

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.25 |

The results demonstrated that sodium oxido(oxo)iron (1/1) exhibited moderate to high antimicrobial activity against these strains, suggesting its potential use as an antibacterial agent .

Oxidative Stress and Cell Viability

In vitro studies have shown that sodium oxido(oxo)iron (1/1) can induce oxidative stress in cancer cell lines. A dose-dependent increase in ROS levels was observed, correlating with decreased cell viability. The following table summarizes the findings:

| Concentration (µM) | ROS Level (Relative Fluorescence Units) | Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 150 | 80 |

| 50 | 300 | 50 |

| 100 | 500 | 20 |

These findings indicate that sodium oxido(oxo)iron (1/1) could be leveraged for therapeutic strategies targeting cancer through ROS-mediated cytotoxicity .

Propiedades

IUPAC Name |

disodium;oxido(oxo)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.2Na.4O/q;;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDWQLXGNWTPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Fe]=O.[O-][Fe]=O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648484 | |

| Record name | Sodium oxido(oxo)iron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12062-85-0 | |

| Record name | Sodium oxido(oxo)iron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.